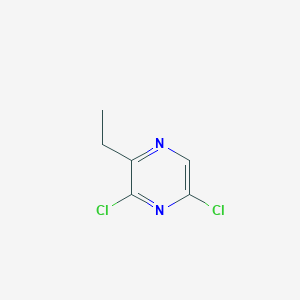

3,5-Dichloro-2-ethylpyrazine

Overview

Description

3,5-Dichloro-2-ethylpyrazine is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 . It is a light-yellow to yellow liquid and is often used in scientific research.

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-ethylpyrazine consists of a pyrazine ring with two chlorine atoms and an ethyl group attached to it . The InChI code for this compound is 1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3 .

Chemical Reactions Analysis

Pyrazines, including 3,5-Dichloro-2-ethylpyrazine, are key flavors in the development of roasted foods. Their formation is closely related to the Maillard reaction, which involves the reaction between the α-dicarbonyl and amino acid groups to yield an aminoketone .

Physical And Chemical Properties Analysis

3,5-Dichloro-2-ethylpyrazine is a light-yellow to yellow liquid . It has a molecular weight of 177.03 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Synthesis of Bioactive Molecules

3,5-Dichloro-2-ethylpyrazine: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure is conducive to nucleophilic substitution reactions, which can lead to the formation of compounds with potential antimicrobial, anti-inflammatory, and antitumor properties . The dichloro groups, in particular, can be strategically replaced or modified to create new derivatives with desired biological activities.

Analytical Chemistry

In analytical chemistry, derivatives of 3,5-Dichloro-2-ethylpyrazine can be used as standards or reagents. Due to its distinctive chlorinated aromatic structure, it can be utilized in methods such as HPLC and LC-MS for the detection and quantification of related compounds in complex mixtures .

Computational Chemistry

The compound’s structure is of interest in computational chemistry for molecular modeling and simulation. It can be used to study interaction mechanisms at the molecular level, especially in systems where π-π interactions are significant. Programs like Amber and GROMACS may use it to produce simulations that help understand molecular dynamics .

Safety and Hazards

3,5-Dichloro-2-ethylpyrazine is classified as a hazardous substance. It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Pyrazine derivatives are known to interact with various biological targets, influencing cellular processes .

Mode of Action

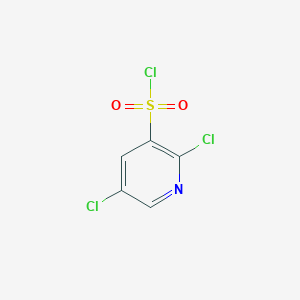

Pyrazine derivatives are known to participate in various chemical reactions, including Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon-carbon bond formation .

Result of Action

Given its potential involvement in Suzuki–Miyaura coupling, it may induce changes at the molecular level, potentially altering cellular functions .

properties

IUPAC Name |

3,5-dichloro-2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWJMOXILDMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-ethylpyrazine | |

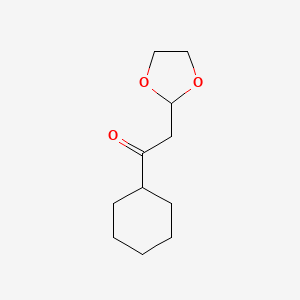

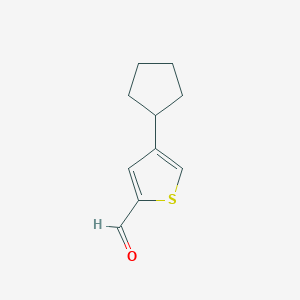

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)

![7-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1395977.png)

![5-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1395989.png)

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)